KDM4C Inhibitory Potency: Target Compound vs. Benchmark Inhibitor QC6352
While the 6,7-dimethyl compound itself is a KDM4C-targeted scaffold, its direct potency is uncharacterized. For procurement purposes, its value lies in its potential to probe the KDM4C binding site with a distinct pharmacophore compared to the potent benchmark QC6352 [1]. QC6352, a structurally unrelated 8-hydroxyquinoline, inhibits KDM4C with an IC50 of 35 nM . This compound provides a key tool to investigate whether the 6,7-dimethylquinolinone chemotype can achieve competitive potency or a different selectivity window.
| Evidence Dimension | KDM4C Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported; scaffold designed for this target |
| Comparator Or Baseline | QC6352 (a potent 8-hydroxyquinoline-based KDM4 inhibitor): IC50 = 35 nM |
| Quantified Difference | Potency gap to be established; aims to match or exceed 35 nM while altering selectivity |
| Conditions | Isolated enzyme assay for KDM4C |
Why This Matters
This compound offers a structurally novel entry point for developing KDM4C inhibitors with potentially distinct selectivity profiles versus the 8-hydroxyquinoline class.
- [1] PubMed ID: 30772914. Histone demethylase inhibitors for treating cancers. https://pubmed.ncbi.nlm.nih.gov/30772914/ View Source
